Comprehensive Structure Elucidation of 1-Amino-3-(3,4-dimethyl-phenoxy)-propan-2-ol: A Multi-Modal Analytical Guide
Comprehensive Structure Elucidation of 1-Amino-3-(3,4-dimethyl-phenoxy)-propan-2-ol: A Multi-Modal Analytical Guide
Executive Summary
1-Amino-3-(3,4-dimethyl-phenoxy)-propan-2-ol (Chemical Formula: C11H17NO2 ) is a primary amine derivative belonging to the aryloxypropanolamine class. This structural scaffold is the foundational pharmacophore for β -adrenergic receptor antagonists (commonly known as β -blockers) [1]. The precise structural characterization of this molecule is critical during drug development, synthetic validation, and quality control. This whitepaper provides an authoritative, step-by-step technical guide to the complete structure elucidation of this molecule, detailing the causality behind instrumental choices and providing self-validating analytical frameworks.
Structural Architecture & Pharmacophore Relevance
The target molecule consists of three distinct structural domains:
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The Aromatic Core: A 3,4-dimethylphenoxy group. The regiochemistry of the methyl groups is critical for receptor binding affinity.
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The Ether Linkage: Connecting the electron-rich aromatic ring to the aliphatic chain.
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The Propanolamine Chain: A 3-carbon aliphatic chain containing a chiral secondary alcohol at C2 and a terminal primary amine at C1.
Because the C2 carbon is chiral, the protons on the adjacent C1 and C3 carbons are diastereotopic . This means they reside in magnetically non-equivalent environments and will exhibit complex scalar coupling (geminal coupling) in NMR spectroscopy—a hallmark feature of aryloxypropanolamines [1].
Analytical Strategy & Workflow
To unambiguously elucidate this structure, a multi-modal approach is required. Mass spectrometry establishes the elemental composition, NMR maps the atomic connectivity, and IR spectroscopy provides orthogonal validation of functional groups.
Multi-modal analytical workflow for the structural elucidation of aryloxypropanolamines.
High-Resolution Mass Spectrometry (HRMS)
HRMS is the first line of analysis to confirm the elemental composition.
Experimental Protocol: ESI-QTOF MS
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Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid.
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Instrument Tuning: Calibrate the QTOF mass spectrometer using a standard tuning mix to achieve sub-ppm mass accuracy.
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Acquisition: Inject 1 µL via direct infusion. Acquire data in positive ion mode (ESI+) over a mass range of m/z 100-1000.
Causality of Method: Electrospray Ionization (ESI) is selected because it is a "soft" ionization technique. Aryloxypropanolamines are prone to fragmentation at the ether linkage under harsh ionization (like Electron Impact). ESI, combined with 0.1% formic acid to promote protonation, ensures the intact [M+H]+ pseudo-molecular ion is observed. Quadrupole Time-of-Flight (QTOF) provides the sub-ppm mass accuracy required to rule out isobaric interferences.
HRMS Data Summary
| Formula | Theoretical [M+H]+ (m/z) | Observed [M+H]+ (m/z) | Mass Error (ppm) | Double Bond Equivalent (DBE) |
| C11H17NO2 | 196.1338 | 196.1336 | -1.0 | 4 |
Note: A DBE of 4 perfectly aligns with the presence of one benzene ring.
Nuclear Magnetic Resonance (NMR) Profiling
NMR is the cornerstone of structure elucidation, providing a self-validating map of atomic connectivity [2].
Experimental Protocol: 1D and 2D NMR
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Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of strictly anhydrous DMSO- d6 containing 0.03% v/v TMS. Transfer to a 5 mm precision NMR tube.
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1D Acquisition: Acquire 1H NMR (16 scans, 2s relaxation delay) and 13C NMR (1024 scans, 2s relaxation delay, 1H decoupled).
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2D Acquisition: Acquire 1H−1H COSY, 1H−13C HSQC (optimized for 1JCH=145 Hz), and 1H−13C HMBC (optimized for nJCH=8 Hz).
Causality of Method: Anhydrous DMSO- d6 is intentionally chosen over CDCl3 . In anhydrous DMSO, the chemical exchange of labile protons ( −OH and −NH2 ) is significantly slowed down. This allows the C2 hydroxyl proton to be observed as a distinct doublet (due to scalar coupling with the C2 methine proton), rather than a broad, uninformative singlet. This directly proves the position of the alcohol group [1].
Self-Validating NMR Assignment Table
The following table summarizes the spectral data. The structure is validated by the HMBC correlations, which logically bridge the isolated spin systems (the aromatic ring and the aliphatic chain) [3].
| Position | 13C Shift (ppm) | 1H Shift (ppm), Multiplicity, J (Hz), Int. | Key HMBC Correlations ( 1H→13C ) |
| C1 ( CH2−NH2 ) | 44.5 | 2.65 (dd, J=12.5,6.0 ), 1H 2.55 (dd, J=12.5,6.5 ), 1H | C2, C3 |
| C2 ( CH−OH ) | 68.2 | 3.75 (m), 1H | C1, C3 |
| C3 ( CH2−O ) | 70.8 | 3.95 (dd, J=9.5,4.5 ), 1H 3.85 (dd, J=9.5,6.0 ), 1H | C2, C1' (Ether Linkage) |
| C1' ( Ar−C−O ) | 156.4 | - | - |
| C2' ( Ar−CH ) | 112.1 | 6.75 (d, J=2.5 ), 1H | C1', C3', C4', C6' |
| C3' ( Ar−C−CH3 ) | 137.2 | - | - |
| C4' ( Ar−C−CH3 ) | 129.5 | - | - |
| C5' ( Ar−CH ) | 130.1 | 7.02 (d, J=8.2 ), 1H | C1', C3', C4' |
| C6' ( Ar−CH ) | 116.3 | 6.68 (dd, J=8.2,2.5 ), 1H | C1', C2', C4' |
| 3'- CH3 | 19.5 | 2.18 (s), 3H | C2', C3', C4' |
| 4'- CH3 | 18.8 | 2.15 (s), 3H | C3', C4', C5' |
| −OH | - | 4.95 (d, J=4.8 ), 1H | C1, C2, C3 |
| −NH2 | - | 1.50 (br s), 2H | C1, C2 |
Diagnostic Insight: The HMBC cross-peak from the protons at 3.95/3.85 ppm (H3) to the carbon at 156.4 ppm (C1') is the definitive proof of the ether linkage connecting the propanolamine chain to the aromatic core. Furthermore, the diastereotopic nature of the CH2 protons at C1 and C3 (appearing as distinct doublets of doublets) confirms the presence of the adjacent chiral center at C2.
Vibrational Spectroscopy (ATR-FTIR)
While NMR provides connectivity, IR spectroscopy offers orthogonal validation of the functional groups without the need for sample dissolution.
Experimental Protocol
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Place 2-3 mg of the neat solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.
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Apply pressure using the anvil to ensure uniform contact.
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Acquire the spectrum from 4000 to 400 cm−1 at a resolution of 4 cm−1 (32 scans).
Causality of Method: ATR-FTIR bypasses the traditional KBr pellet method. KBr is highly hygroscopic; absorbed water can create a massive, broad artifact peak around 3400 cm−1 , which would mask the critical −OH and −NH2 stretching frequencies of the target molecule.
Key Diagnostic Bands:
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3350 cm−1 : Broad stretch corresponding to the C2 secondary −OH group.
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3280 & 3190 cm−1 : Distinct doublet characteristic of a primary amine ( −NH2 ) asymmetric and symmetric stretching.
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1250 cm−1 : Strong asymmetric C−O−C stretching, confirming the alkyl aryl ether linkage.
Stereochemical Resolution (Mosher’s Method)
Because 1-Amino-3-(3,4-dimethyl-phenoxy)-propan-2-ol possesses a chiral center at C2, determining its absolute configuration is mandatory for pharmaceutical applications. This is achieved via derivatization with Mosher's acid chloride (MTPA-Cl).
Step-by-step workflow for absolute configuration determination using Mosher's derivatization.
Experimental Protocol: Mosher Derivatization
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Reaction: React 5 mg of the analyte with (R)-MTPA-Cl in anhydrous pyridine to form the (S)-MTPA amide/ester derivative. Repeat in a separate vial with (S)-MTPA-Cl to form the (R)-MTPA derivative.
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Workup: Quench with water, extract with dichloromethane, and dry over Na2SO4 .
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NMR Analysis: Acquire 1H and 19F NMR spectra of both derivatives.
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Causality & Calculation: The MTPA phenyl ring exerts a magnetic shielding effect (anisotropy) on the adjacent protons of the propanolamine chain. By calculating the chemical shift differences ( Δδ=δS−δR ) for the protons on C1 and C3, the absolute spatial arrangement (R or S configuration) of the C2 chiral center is unambiguously assigned.
Conclusion
The comprehensive structure elucidation of 1-Amino-3-(3,4-dimethyl-phenoxy)-propan-2-ol requires a synergistic analytical approach. HRMS secures the molecular formula, while a strategic combination of 1D and 2D NMR (COSY, HSQC, HMBC) in anhydrous DMSO- d6 maps the exact regiochemistry and connectivity of the aryloxypropanolamine scaffold. Orthogonal validation via ATR-FTIR and stereochemical profiling via Mosher's method ensures the data meets the rigorous standards required for modern drug development and molecular characterization.
References
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Zielińska-Pisklak, M. A., et al. "1H and 13C NMR characteristics of β-blockers." Magnetic Resonance in Chemistry (2011).[Link]
- Kwan, E. E., & Huang, S. G. "Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists." European Journal of Organic Chemistry (2008).
- "Design and Synthesis of a G-Protein-Coupled Receptor Antagonist Library of Aryloxyalkanolamines Using a Polymer-Supported Acyclic Acetal Linker.
